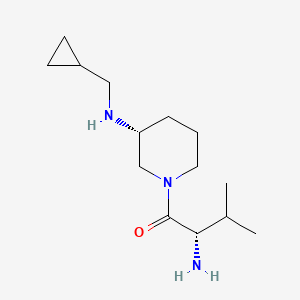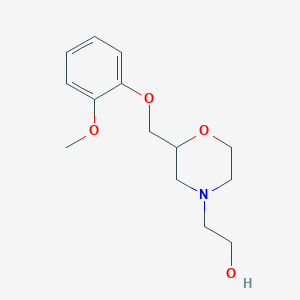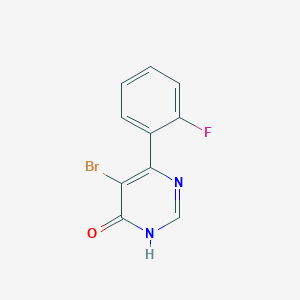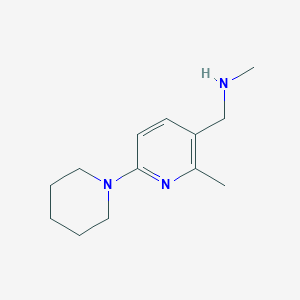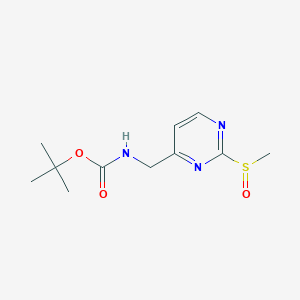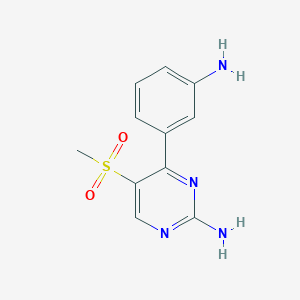
4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions One common method includes the reaction of 3-nitroaniline with a pyrimidine derivative under specific conditions to introduce the aminophenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or sulfonated products.
Applications De Recherche Scientifique
4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminophenyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
5-(Methylsulfonyl)pyrimidin-2-amine: Lacks the aminophenyl group, which may limit its applications in certain fields.
Uniqueness
4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the aminophenyl and methylsulfonyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N4O2S |
|---|---|
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
4-(3-aminophenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C11H12N4O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3,(H2,13,14,15) |
Clé InChI |
UOVFADPXKNDQTI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)


